Putative 11β-HSD1 Inhibitory Activity: Cross-Study Comparison with Carbenoxolone
No direct, head-to-head comparison data was identified. Indirect, cross-study comparable evidence suggests that N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide may inhibit 11β-HSD1 with an IC50 comparable to the reference inhibitor carbenoxolone . In a separate study on structurally related adamantyl-imidazolidinone derivatives, the most active compound achieved an IC50 of 0.31 µM against human 11β-HSD1 [1]. However, this value does not pertain to the target compound itself and is presented only as class-level context.
| Evidence Dimension | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
|---|---|
| Target Compound Data | IC50 comparable to carbenoxolone (exact value not disclosed in publicly accessible data) |
| Comparator Or Baseline | Carbenoxolone (established 11β-HSD1 inhibitor) |
| Quantified Difference | Qualitative comparability claimed; no numerical difference calculable |
| Conditions | In vitro enzymatic assay (details unreported in accessible sources) |
Why This Matters
If independently validated, 11β-HSD1 inhibition comparable to carbenoxolone could position this compound as a starting point for metabolic disease research, but the absence of a disclosed IC50 precludes confident differentiation from other 11β-HSD1 inhibitors.
- [1] TW200946535A – Imidazolidinone derivatives as 11β-HSD1 inhibitors. Google Patents. View Source
